5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95%
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Overview
Description
5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% (5-CMPF) is a chemical compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 81-83 °C. It is soluble in organic solvents, such as ethanol and methanol, and is insoluble in water. 5-CMPF is a useful reagent for a variety of organic reactions, and has been used in the synthesis of various compounds, including drugs and other pharmaceuticals.
Scientific Research Applications
5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications, including the synthesis of drugs and other pharmaceuticals. It has also been used in the synthesis of a variety of organic compounds, including polymers and dyes. Additionally, 5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% has been used in the synthesis of peptides and nucleic acids, and has been used as a reagent in the synthesis of various drugs, including antifungal agents, antiviral agents, and antibiotics.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% is not well understood. However, it is believed to act as an electron donor, donating electrons to molecules that it binds to. This electron donation allows for the formation of new bonds between molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% are not well understood. However, it has been shown to have antimicrobial activity, and has been used in the synthesis of various drugs, including antifungal agents, antiviral agents, and antibiotics. It has also been used in the synthesis of various organic compounds, including polymers and dyes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to purify.
Future Directions
There are a variety of potential future directions for the use of 5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% in scientific research. For example, it could be used in the synthesis of new drugs or other pharmaceuticals. Additionally, it could be used in the synthesis of new organic compounds, such as polymers and dyes. Furthermore, it could be used in the synthesis of peptides and nucleic acids, and could potentially be used in the development of new antimicrobial agents. Finally, it could be used to study the biochemical and physiological effects of the compound, and to further understand its mechanism of action.
Synthesis Methods
5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-chloro-2-methoxybenzaldehyde with 1-fluoro-2-nitrobenzene in the presence of a base, such as sodium hydroxide. This reaction yields 5-(4-chloro-2-methoxyphenyl)-2-fluoronitrobenzene. The second step involves the reduction of the nitro group to a hydroxyl group using a reducing agent, such as sodium borohydride. This yields 5-(4-chloro-2-methoxyphenyl)-2-fluorophenol.
properties
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-7-9(14)3-4-10(13)8-2-5-11(15)12(16)6-8/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVXZLGNYXMMSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684417 |
Source
|
Record name | 4'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-18-8 |
Source
|
Record name | 4'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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